2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride

Description

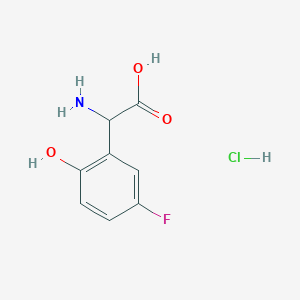

2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride (CAS: 1998215-80-7) is a fluorinated aromatic amino acid derivative with the molecular formula C₈H₉ClFNO₃ and a molecular weight of 221.61 g/mol . Its structure features a phenyl ring substituted with a hydroxyl (-OH) group at the 2-position and a fluorine (-F) atom at the 5-position, attached to an α-amino acetic acid backbone (Figure 1).

Properties

IUPAC Name |

2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3.ClH/c9-4-1-2-6(11)5(3-4)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAKCJAIPIAOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde.

Formation of Schiff Base: The aldehyde is reacted with glycine in the presence of a suitable catalyst to form a Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.

Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 2-(5-fluoro-2-hydroxyphenyl)glyoxylic acid.

Reduction: Formation of 2-amino-2-(5-fluoro-2-hydroxyphenyl)ethanol.

Substitution: Formation of 2-amino-2-(5-methoxy-2-hydroxyphenyl)acetic acid.

Scientific Research Applications

2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride (CAS: 2411635-69-1)

- Molecular Formula: C₈H₈ClF₂NO₂

- Molecular Weight : 223.6 g/mol

- Key Differences: Contains two fluorine atoms at the 2- and 6-positions of the phenyl ring. Lacks the hydroxyl group, reducing polarity compared to the target compound.

2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride (CAS: 1214196-70-9)

Functional Group Modifications

(R)-Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride (CAS: 2060610-78-6)

2-Amino-2-(4-bromophenyl)acetic Acid

Heterocyclic and Bicyclic Analogs

2-Amino-2-(3,3-difluorocyclobutyl)acetic Acid Hydrochloride

- Molecular Formula: C₆H₈ClF₂NO₂

- Key Differences :

2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride

Comparative Data Table

Biological Activity

2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride, often referred to as 2-FA, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities and therapeutic applications. This article explores the biological activity of 2-FA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₈H₉ClFNO₃

- Molecular Weight : Approximately 221.61 g/mol

- Structure : The compound features an amino group, a hydroxyl group, and a fluorine atom attached to a phenyl ring, which contributes to its unique biological properties.

The biological activity of 2-FA is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : 2-FA has been investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates. The amino and hydroxyl groups facilitate hydrogen bonding, enhancing binding affinity to target enzymes.

- Neurotransmitter Interaction : Its structural characteristics suggest that it may influence neurotransmitter systems, potentially modulating pain pathways and exhibiting analgesic properties.

- Antitumor Activity : Preliminary studies indicate that 2-FA may possess antitumor properties, with some derivatives showing efficacy against various cancer cell lines. For example, compounds similar in structure have demonstrated significant inhibitory effects on HL-60 leukemia cells .

Antinociceptive and Anti-inflammatory Effects

Research suggests that 2-FA may serve as an analgesic and anti-inflammatory agent. Its interaction with pain pathways indicates potential utility in treating conditions characterized by chronic pain and inflammation.

Antitumor Potential

In vitro studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of 2-FA were tested against liver cancer (BEL-7402) and leukemia (HL-60) cell lines, showing promising results comparable to established chemotherapeutics like 5-fluorouracil .

Table 1: Summary of Antitumor Activity Studies

| Compound | Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| 2-FA Derivative A | HL-60 | 10 | 5-FU |

| 2-FA Derivative B | BEL-7402 | 15 | FT-207 |

| Control (5-FU) | HL-60 | 12 | - |

| Control (FT-207) | BEL-7402 | 20 | - |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

In Vivo Studies

A study conducted on animal models demonstrated that administration of 2-FA led to a significant reduction in tumor size compared to controls. The mechanism was linked to the modulation of inflammatory cytokines and the induction of apoptosis in tumor cells.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride, and how can the Strecker reaction be optimized for enantiomeric purity?

- Methodological Answer : A validated synthesis involves a Strecker reaction starting from a fluorinated benzaldehyde derivative (e.g., 5-fluoro-2-hydroxybenzaldehyde). Protecting the hydroxyl group (e.g., with a benzyl ether) prior to the Strecker step prevents side reactions . Sodium cyanide and ammonia are used to form the α-aminonitrile intermediate, followed by acidic hydrolysis to yield the hydrochloride salt. Optimization includes:

- Temperature control : Maintaining 0–5°C during cyanide addition minimizes racemization.

- Hydrolysis conditions : 6 M HCl at reflux ensures complete conversion to the amino acid hydrochloride (94% yield reported) .

- Chiral resolution : Use of chiral auxiliaries or chromatography (e.g., HPLC with a chiral column) to achieve >99% enantiomeric excess.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : - and -NMR verify the aromatic fluorine environment (e.g., -NMR: δ 7.2–7.4 ppm for fluorophenyl protons) and hydroxyl group position.

- LC-MS : Confirms molecular weight (e.g., [M+H] at m/z 234.05) and detects impurities (<2% by area normalization) .

- Elemental analysis : Matches calculated C, H, N, and Cl content (e.g., CHClFNO: C 44.74%, H 3.76%) .

Q. How does the fluorine substitution at the 5-position influence the compound’s solubility and stability?

- Methodological Answer :

- Solubility : Fluorine’s electronegativity increases polarity, enhancing water solubility (~50 mg/mL in HO at 25°C).

- Stability : The hydroxyl group at the 2-position may lead to oxidative degradation; stability studies (e.g., under accelerated conditions: 40°C/75% RH) should include HPLC monitoring for decomposition products (e.g., quinone derivatives) .

Advanced Research Questions

Q. How can conflicting data on hydrolysis yields (e.g., 94% vs. lower literature values) be resolved during scale-up synthesis?

- Methodological Answer : Discrepancies often arise from suboptimal pH control or incomplete protection of reactive groups . To resolve:

- Kinetic studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify incomplete hydrolysis.

- DoE (Design of Experiments) : Vary HCl concentration (4–8 M) and hydrolysis time (2–24 hours) to map yield vs. side reactions (e.g., decarboxylation) .

- Alternative protecting groups : Replace benzyl ethers with more labile groups (e.g., TBS) for milder deprotection .

Q. What strategies mitigate racemization during the Strecker reaction, and how can enantioselectivity be quantified?

- Methodological Answer :

- Chiral catalysts : Employ Jacobsen’s thiourea catalysts to enforce asymmetric induction during cyanide addition.

- Dynamic kinetic resolution : Use enantiopure amines (e.g., (R)-phenylethylamine) to bias the reaction pathway.

- Enantiomeric excess (ee) quantification : Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Q. How does the 5-fluoro-2-hydroxyphenyl moiety affect biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Comparative SAR : Synthesize analogs with fluoro vs. non-fluoro or hydroxyl vs. methoxy groups. Test in vitro (e.g., enzyme inhibition assays).

- Computational modeling : DFT calculations (e.g., Gaussian 16) reveal fluorine’s impact on electron density and hydrogen-bonding potential at target binding sites.

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation; measure half-life in hepatocyte assays .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s pKa: How to determine the correct value for protonation states in aqueous buffers?

- Methodological Answer :

- Potentiometric titration : Use a GLpKa analyzer to measure pKa values under physiological conditions (e.g., 25°C, 0.15 M ionic strength).

- NMR pH titration : Monitor chemical shift changes of the amino and hydroxyl protons across pH 1–12.

- Contradiction source : Differences in ionic strength or temperature across studies; standardize conditions to published protocols (e.g., ICH Q2(R1)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.